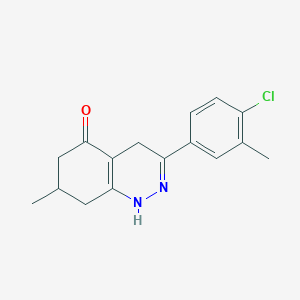

3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one

Description

3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one is a cinnolinone derivative characterized by a bicyclic core structure (a fused benzene and partially saturated six-membered ring containing a ketone group). Key structural features include:

- A 4-chloro-3-methylphenyl substituent at the 3-position of the cinnolinone ring.

- A methyl group at the 7-position of the pentahydrocinnolinone scaffold.

Properties

IUPAC Name |

3-(4-chloro-3-methylphenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O/c1-9-5-15-12(16(20)6-9)8-14(18-19-15)11-3-4-13(17)10(2)7-11/h3-4,7,9,19H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAHDUVMRXOICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC(=NN2)C3=CC(=C(C=C3)Cl)C)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound “3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one” is currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Once the targets are identified, it would be possible to map the compound’s effects on various biochemical pathways.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s mechanism of action and pharmacokinetics, it’s difficult to discuss how environmental factors might influence its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with shared substituents or heterocyclic cores. Below is a detailed analysis based on structural and functional parallels from the evidence:

Structural Comparison

Notes:

- *Estimated molecular weight for the target compound (calculated from formula C₁₇H₁₅ClN₂O).

- †Molecular weight of SR144528 derived from its formula C₂₉H₃₂ClN₃O₂.

Functional and Pharmacological Insights

Quinoline (): The fused benzene-pyridine ring system in quinoline derivatives is associated with antimalarial and anticancer activities, but the piperazine linker in ’s compound may enhance solubility and bioavailability . Pyrazole (SR144528): Pyrazole-based compounds (e.g., SR144528) are known for high affinity at cannabinoid receptors, where the 4-chloro-3-methylphenyl group contributes to receptor subtype selectivity .

Substituent Effects: The 4-chloro-3-methylphenyl group is a shared feature between the target compound and SR144526. In SR144528, this substituent is critical for binding to the cannabinoid CB2 receptor, suggesting that the target compound’s analogous group could similarly influence receptor interactions . The methyl group at the 7-position of the target compound may enhance metabolic stability by reducing oxidative degradation, a strategy observed in fluorinated cyclohexyl groups in ’s compound .

Physicochemical Properties: The target compound’s lower molecular weight (~298 vs.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with condensation of substituted phenylhydrazines with β-keto esters, followed by cyclization under acidic conditions. To optimize efficiency, use statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables such as temperature, solvent polarity, and catalyst loading . Reaction monitoring via HPLC or in-situ FTIR can identify intermediate stability issues. Computational tools like density functional theory (DFT) may predict transition states to refine reaction pathways .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- Purity : High-resolution LC-MS (ESI+ mode) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).

- Structural Confirmation : - and -NMR in deuterated DMSO to verify regiochemistry and stereochemistry. Compare experimental spectra with simulated data from quantum mechanical calculations (e.g., Gaussian 16) .

- Crystallography : Single-crystal X-ray diffraction if suitable crystals are obtained .

Q. What solvent systems and purification methods are effective for isolating this compound?

- Methodological Answer :

- Solubility : Test polar aprotic solvents (DMF, DMSO) for dissolution during synthesis. For crystallization, use mixed solvents (e.g., ethyl acetate/hexane) to enhance yield.

- Purification : Flash chromatography (silica gel, 60–120 mesh) with a gradient of 5–30% ethyl acetate in hexane. For persistent impurities, consider recrystallization or preparative HPLC with a C18 column .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms and regioselectivity of this cinnolinone derivative?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map potential energy surfaces for cyclization steps. Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in electrophilic aromatic substitution. Molecular dynamics simulations (e.g., using NWChem) can model solvent effects on transition states. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay Variability : Replicate assays under standardized conditions (e.g., cell line passage number, incubation time). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Data Harmonization : Apply multivariate analysis (PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity outliers. Cross-reference with PubChem BioAssay data .

- Metabolite Interference : Perform stability studies in assay media (e.g., LC-MS/MS) to detect degradation products .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacological properties?

- Methodological Answer : Integrate generative adversarial networks (GANs) to propose novel derivatives based on scaffold constraints. Train models on ChEMBL or PubChem datasets for bioactivity prediction. Use COMSOL Multiphysics coupled with AI to simulate ADMET profiles (e.g., blood-brain barrier permeability). Prioritize candidates for synthesis via Pareto optimization balancing potency and solubility .

Q. What advanced techniques characterize the supramolecular interactions of this compound in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins.

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution.

- NMR Titration : Map binding epitopes using - HSQC on -labeled proteins.

- Molecular Docking : Refine poses with flexible docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .

Experimental Design & Data Analysis

Q. How to design a robust study investigating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use a central composite design (CCD) with pH (2–10) and temperature (25–60°C) as factors. Analyze degradation kinetics via HPLC-UV at 254 nm. Fit data to Arrhenius or Eyring equations to extrapolate shelf-life. Include control samples with stabilizers (e.g., ascorbic acid) to mitigate oxidation .

Q. What statistical approaches reconcile discrepancies between computational predictions and experimental yields?

- Methodological Answer : Apply Bayesian inference to update prior probability distributions (e.g., reaction feasibility) with experimental posterior data. Use partial least squares (PLS) regression to identify latent variables (e.g., steric hindrance) not captured in initial models. Cross-validate with leave-one-out (LOO) or k-fold methods .

Interdisciplinary Applications

Q. How can chemical biology methods elucidate the compound’s mode of action in cellular pathways?

- Methodological Answer :

- Chemical Proteomics : Use clickable alkyne-tagged analogs for pull-down assays coupled with LC-MS/MS.

- CRISPR-Cas9 Screening : Identify genetic vulnerabilities (e.g., knockout libraries) to pinpoint target pathways.

- Metabolomics : Profile intracellular metabolites via -NMR or GC-MS post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.